Cas no 920470-66-2 (N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide)

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide
- Benzamide, N-(2-benzoyl-3-methyl-6-benzofuranyl)-3,4,5-trimethoxy-
- 3,4,5-trimethoxy-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]benzamide
- 920470-66-2
- F2210-0315
- AKOS001956308
- N-(2-benzoyl-3-methylbenzofuran-6-yl)-3,4,5-trimethoxybenzamide
-
- Inchi: 1S/C26H23NO6/c1-15-19-11-10-18(14-20(19)33-24(15)23(28)16-8-6-5-7-9-16)27-26(29)17-12-21(30-2)25(32-4)22(13-17)31-3/h5-14H,1-4H3,(H,27,29)
- InChI Key: LODQJADTVGESNG-UHFFFAOYSA-N
- SMILES: C(NC1C=C2OC(C(=O)C3=CC=CC=C3)=C(C)C2=CC=1)(=O)C1=CC(OC)=C(OC)C(OC)=C1
Computed Properties
- Exact Mass: 445.15253745g/mol
- Monoisotopic Mass: 445.15253745g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 666
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87Ų
- XLogP3: 5.1
Experimental Properties
- Density: 1.266±0.06 g/cm3(Predicted)
- Boiling Point: 557.1±50.0 °C(Predicted)
- pka: 12.01±0.43(Predicted)
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2210-0315-2μmol |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide |
920470-66-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2210-0315-2mg |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide |
920470-66-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2210-0315-3mg |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide |
920470-66-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
A2B Chem LLC | BA60613-5mg |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide |
920470-66-2 | 5mg |
$272.00 | 2024-05-20 | ||
Life Chemicals | F2210-0315-5mg |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide |
920470-66-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2210-0315-1mg |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide |
920470-66-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2210-0315-4mg |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide |
920470-66-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2210-0315-5μmol |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide |
920470-66-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
A2B Chem LLC | BA60613-1mg |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide |
920470-66-2 | 1mg |
$245.00 | 2024-05-20 |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide Related Literature
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
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Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
Additional information on N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide
Professional Introduction to N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide (CAS No. 920470-66-2)
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide, identified by the CAS number 920470-66-2, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of multiple functional groups, including benzoyl, methyl, and methoxy substituents, which contribute to its unique chemical properties and potential biological activities. The benzofuran core structure further enhances its molecular complexity, making it a subject of interest for researchers exploring novel therapeutic agents.
The synthesis and characterization of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide involve meticulous chemical methodologies that highlight the precision required in pharmaceutical research. The benzoyl group at the 2-position of the benzofuran ring introduces a polar aromatic system, while the methyl and methoxy groups at the 3-position and 4-, 5-positions, respectively, modulate electronic and steric effects throughout the molecule. These structural features are critical in determining the compound's interactions with biological targets, such as enzymes and receptors.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic profiles of such compounds with unprecedented accuracy. By leveraging molecular docking simulations and quantum mechanical calculations, scientists can gain insights into how N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide might interact with specific proteins or nucleic acids. These computational studies have been instrumental in identifying potential lead candidates for further experimental validation.
In parallel, experimental approaches have been refined to optimize the synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide, ensuring high yields and purity. Techniques such as multi-step organic synthesis under controlled conditions have been employed to introduce each substituent with minimal side reactions. The incorporation of modern analytical methods like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy has facilitated rigorous structural confirmation.
The biological evaluation of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,4,5-trimethoxybenzamide has revealed promising activities in several disease models. Preliminary in vitro studies have demonstrated its potential as an inhibitor of key enzymes involved in inflammatory pathways. The methoxy groups at the 4-position and 5-position are particularly noteworthy for their ability to modulate enzyme kinetics through hydrogen bonding interactions. Additionally, the benzoyl moiety has been shown to enhance binding stability by forming π-stacking interactions with aromatic residues in protein targets.
Emerging research suggests that N-(2-benzoyl-3-methyl-1-benzofuran-6-yiil)-3,4,5-trimethoxybenzamide may also exhibit antioxidant properties due to its phenolic substituents. These findings align with broader trends in medicinal chemistry where multifunctional compounds are designed to address complex biological processes. The benzofuran scaffold itself has been explored extensively for its role in drug discovery due to its ability to cross-link with various biomolecules through hydrophobic and electrostatic interactions.
The pharmacokinetic profile of N-(2-benzoyl - 3-methyl - 1 - benzofuran - 6 - y i l) - 3 , 4 , 5 - trimethoxybenzamide is another critical aspect being studied. Initial pharmacokinetic assessments indicate moderate solubility in water and favorable metabolic stability in vitro. These characteristics are essential for ensuring that the compound reaches its target site effectively within an organism. Further studies are underway to optimize its bioavailability through structural modifications or formulation strategies.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like N-(2-benzoyl - 3-methyl - 1 - benzofuran - 6 - y i l) - 3 , 4 , 5 - trimethoxybenzamide . By analyzing vast datasets containing chemical structures and biological activities, these algorithms can predict which compounds are most likely to succeed in clinical trials based on historical data patterns. This approach not only saves time but also reduces costs associated with traditional trial-and-error experimentation.
Future directions for research on N-(2-benzoyl - 3-methyl - 1 - benzofuran - 6 - y i l) - 3 , 4 , 5 - trimethoxybenzamide include exploring its potential as a prodrug or scaffold for further derivatization into more potent derivatives. The versatility of this molecule allows chemists to attach additional functional groups while retaining its core pharmacological properties. Such modifications could lead to improved efficacy or reduced side effects compared to existing treatments.
In conclusion,N-(2-benzoyl - 3-methyl - l-benzo-furan -6-yiil) _ _ _ _ _ _ _ _ _ _ _ _ _ _ _
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